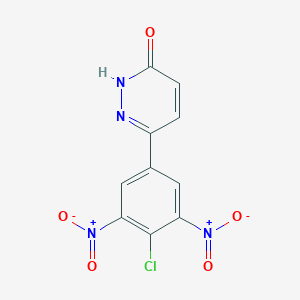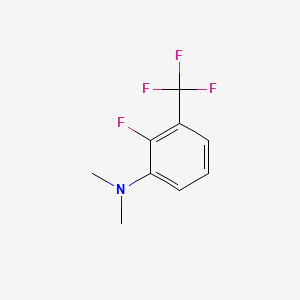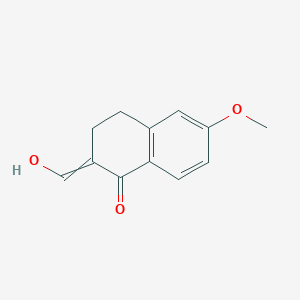
N~1~,N~1~,N~3~,N~3~-tetramethyl-5-nitrobenzene-1,3-dicarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N3,N3-tetramethyl-5-nitrobenzene-1,3-dicarboximidamide is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes nitro and carboximidamide functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3,N3-tetramethyl-5-nitrobenzene-1,3-dicarboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzene derivative followed by the introduction of carboximidamide groups through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N1,N1,N3,N3-tetramethyl-5-nitrobenzene-1,3-dicarboximidamide may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N3,N3-tetramethyl-5-nitrobenzene-1,3-dicarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboximidamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
N1,N1,N3,N3-tetramethyl-5-nitrobenzene-1,3-dicarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1,N1,N3,N3-tetramethyl-5-nitrobenzene-1,3-dicarboximidamide exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the carboximidamide groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N3,N3-tetramethyl-1,3-propanediamine
- N1,N1,N3,N3-tetramethyl-1,3-diaminopropane
- N1,N1,N3,N3-tetramethyl-1,3-diaminobutane
Uniqueness
N1,N1,N3,N3-tetramethyl-5-nitrobenzene-1,3-dicarboximidamide is unique due to the presence of both nitro and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H17N5O2 |
|---|---|
Molecular Weight |
263.30 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethyl-5-nitrobenzene-1,3-dicarboximidamide |
InChI |
InChI=1S/C12H17N5O2/c1-15(2)11(13)8-5-9(12(14)16(3)4)7-10(6-8)17(18)19/h5-7,13-14H,1-4H3 |
InChI Key |
ZMXVCLDZRNLTEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC(=CC(=C1)[N+](=O)[O-])C(=N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12466445.png)


![Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466463.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12466473.png)
![N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide](/img/structure/B12466481.png)
![2-(4-{4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12466492.png)
![1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea](/img/structure/B12466497.png)
![N-{8,9,11-Trimethyl-5,13-dioxo-12H-naphtho[2,3-A]carbazol-6-YL}benzamide](/img/structure/B12466505.png)
![N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12466506.png)



![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
